
PF-06372865
概要
説明
準備方法
ダリガバットの合成経路および反応条件には、特定のGABAA受容体サブユニットを選択的に標的とする経口バイオアベイラビリティの高い化合物の合理的設計が含まれます . 産業用製造方法は、利用可能な文献には明示的に記載されていませんが、この化合物は経口投与で摂取するように設計されています .
化学反応解析
ダリガバットは、主にGABAA受容体との相互作用を含む、さまざまな化学反応を起こします。 これは正の異所性モジュレーターとして作用し、神経伝達物質γ-アミノ酪酸(GABA)の効果を高めますが、正常な神経活動を阻害したり、過度に興奮させたりすることはありません . これらの反応から生成される主な生成物は、神経活動の調節であり、神経の過剰興奮が軽減されます .
科学研究の応用
ダリガバットは、てんかんとパニック障害の治療のために開発中です . これは、現在入手可能なベンゾジアゼピンと同等の抗てんかん活性を示しましたが、耐性、鎮静、離脱のリスクが軽減されています . この化合物は、薬剤耐性焦点発作とパニック障害の治療における有効性を臨床試験で評価中です .
化学反応の分析
Darigabat undergoes various chemical reactions, primarily involving its interaction with GABA A receptors. It acts as a positive allosteric modulator, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) without blocking or overexciting normal neural activity . The major products formed from these reactions are the modulation of neuronal activity, leading to reduced neuronal hyperexcitation .
科学的研究の応用
Key Findings
The results demonstrated that:
- 15 mg Dose : Increased pain tolerance thresholds (PTTs) for pressure pain at a ratio of 1.11 compared to placebo (90% CI: 1.02, 1.22).
- 65 mg Dose : Increased PTT for cold pressor tasks at a ratio of 1.17 (90% CI: 1.03, 1.32) and pressure pain at a ratio of 1.11 (90% CI: 1.01, 1.21).
- Pregabalin showed an increase in PTT for pressure pain at a ratio of 1.15 (95% CI: 1.06, 1.26) and cold pressor tasks at a ratio of 1.31 (90% CI: 1.16, 1.48).
These findings suggest that PF-06372865 has significant analgesic potential without inducing significant sedation or adverse events that limit its clinical use .
Data Table
Dose (mg) | Pain Task Type | PTT Ratio vs Placebo | Confidence Interval |
---|---|---|---|
15 | Pressure Pain | 1.11 | (1.02, 1.22) |
65 | Cold Pressor | 1.17 | (1.03, 1.32) |
65 | Pressure Pain | 1.11 | (1.01, 1.21) |
Pregabalin | Pressure Pain | 1.15 | (1.06, 1.26) |
Pregabalin | Cold Pressor | 1.31 | (1.16, 1.48) |
Key Findings
In this model:
- This compound significantly reduced the occurrence of SWDs in a dose-dependent manner at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.
- Compared to diazepam, this compound exhibited a longer duration of effect despite having a slower peak time.
These results indicate that this compound may represent a novel therapeutic option for patients with absence seizures .
Data Table
Dose (mg/kg) | SWD Reduction Effect |
---|---|
1 | Significant |
3 | Significant |
10 | Significant |
Overview
The pharmacokinetics and safety of this compound were evaluated in multiple studies involving healthy volunteers.
Key Findings
In a phase one study:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours.
- Half-life : Approximately 11 hours after multiple dosing.
- Safety : Adverse events were mostly mild; dizziness was the most frequently reported side effect.
The study concluded that this compound is safe and well-tolerated at doses estimated to achieve high receptor occupancy (>80%), distinguishing it from non-selective benzodiazepines .
Data Table
Parameter | Value |
---|---|
Time to Maximum Concentration | 1 to 2 hours |
Terminal Half-Life | ~11 hours |
Most Common Adverse Event | Dizziness |
作用機序
ダリガバットは、GABAA受容体の正の異所性モジュレーターとして作用し、特にα-2、α-3、およびα-5サブユニットを含む受容体を標的としています . 活性化されると、これらの受容体は開き、塩化物イオンがニューロンに移動することを可能にし、ニューロンの活動を阻害し、シグナル伝達を減少させます . この作用は、脳の過剰興奮と過剰興奮を制御するのに役立ちます .
類似の化合物との比較
ダリガバットは、α-2、α-3、およびα-5サブユニットを含むGABAA受容体を選択的に標的とする点でユニークであり、α-1サブユニットを含む受容体では活性は最小限です . この選択的標的化は、ベンゾジアゼピンなどの従来の非選択的GABAA受容体モジュレーターで見られる鎮静作用と依存性になる可能性のある副作用を最小限に抑えるのに役立ちます . 同様の化合物には、スタッカートアルプラゾラム、ENX-101、ETX155、LPCN 2101などのGABAA受容体の他の正の異所性モジュレーターが含まれます .
類似化合物との比較
Darigabat is unique in its selective targeting of GABA A receptors containing alpha-2, alpha-3, and alpha-5 subunits, with minimal activity at alpha-1 subunit-containing receptors . This selective targeting helps minimize the negative side effects of sedation and potential for addiction seen with traditional non-selective GABA A receptor modulators, such as benzodiazepines . Similar compounds include other positive allosteric modulators of GABA A receptors, such as Staccato alprazolam, ENX-101, ETX155, and LPCN 2101 .
生物活性
PF-06372865 is a novel compound that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid A (GABA) receptor, specifically targeting the α2, α3, and α5 subunits. This selectivity is significant because it allows for therapeutic effects with reduced side effects commonly associated with non-selective benzodiazepines, which primarily target the α1 subunit. The following sections detail the biological activity of this compound, including its mechanisms, pharmacokinetics, safety profile, and potential therapeutic applications.
This compound enhances GABA receptor activity by binding to specific subunits, leading to increased chloride ion influx and subsequent neuronal inhibition. Its functional selectivity allows it to modulate receptor activity without the sedative effects typically associated with non-selective PAMs.
Key Findings:
- Functional Selectivity : this compound shows significant positive modulation (90-140%) at GABA receptors containing α2/3/5 subunits while demonstrating negligible activity (≤20%) at α1-containing receptors .
- Receptor Occupancy : In preclinical studies, this compound exhibited concentration-dependent occupancy of GABA receptors, with a robust increase in beta frequency in quantitative EEG (qEEG) readings indicative of its pharmacodynamic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several studies, demonstrating rapid absorption and a favorable elimination profile.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Median Time to Maximum Concentration | 1 - 2 hours |
Mean Terminal Elimination Half-Life | Approximately 11 hours |
Dosing Regimen | Twice daily for 21 days |
This compound was found to be rapidly absorbed with dose-proportional increases in maximum plasma concentration and area under the plasma concentration-time curve .
Safety and Tolerability
In clinical trials, this compound has demonstrated a favorable safety profile. Commonly reported adverse events were mild and included dizziness; notably, there were no reports of somnolence after titration .
Key Safety Findings:
- High Receptor Occupancy : Achieves over 80% receptor occupancy without significant adverse effects .
- Withdrawal Symptoms : No clinically significant withdrawal symptoms upon discontinuation were reported .
Pain Management
This compound has shown potential in analgesic applications. In a randomized placebo-controlled crossover study, doses of 15 mg and 65 mg increased pain tolerance thresholds for various pain modalities without inducing significant sedation.
Table 2: Analgesic Effects of this compound
Dose (mg) | Pain Modality | Effect Ratio (vs. Placebo) |
---|---|---|
15 | Pressure Pain | 1.11 (90% CI: 1.02, 1.22) |
65 | Cold Pressor | 1.17 (90% CI: 1.03, 1.32) |
Pregabalin | Pressure Pain | 1.15 (95% CI: 1.06, 1.26) |
These findings suggest that this compound may be effective for treating pain conditions while minimizing sedative side effects .
Antiepileptic Effects
In preclinical models using genetic absence epilepsy rats (GAERS), this compound significantly reduced spike-and-wave discharges associated with absence seizures, demonstrating its potential as an antiepileptic agent.
Table 3: Antiepileptic Activity in GAERS Model
Dose (mg/kg) | Effect on SWDs |
---|---|
0.3 | Reduced frequency |
1 | Further reduction |
2 | Full suppression |
10 | Sustained suppression |
This study marks the first evidence of an α2/3/5 subtype-selective GABA PAM's effectiveness in absence epilepsy models .
特性
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
Record name | Darigabat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARIGABAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。